![molecular formula C17H22N4 B5081720 2-[4-(3-phenylpropyl)-1-piperazinyl]pyrimidine](/img/structure/B5081720.png)
2-[4-(3-phenylpropyl)-1-piperazinyl]pyrimidine
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Description
2-[4-(3-phenylpropyl)-1-piperazinyl]pyrimidine is a useful research compound. Its molecular formula is C17H22N4 and its molecular weight is 282.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.18444672 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2-[4-(3-phenylpropyl)-1-piperazinyl]pyrimidine is Succinate Dehydrogenase (SDH) . SDH is an important membrane complex in the tricarboxylic acid cycle, providing energy for the growth of pathogenic bacteria .
Mode of Action
This compound, similar to other SDH inhibitors, can interfere with the effects of the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase . This interference leads to the death of the pathogen .
Biochemical Pathways
The compound affects the tricarboxylic acid cycle by inhibiting the action of SDH . This inhibition disrupts the energy production process, leading to the death of the pathogen .
Result of Action
The inhibition of SDH by this compound disrupts the energy production in the pathogen, leading to its death . This makes the compound potentially useful in combating infections caused by SDH-dependent pathogens.
Biochemical Analysis
Biochemical Properties
The biochemical properties of “2-[4-(3-phenylpropyl)-1-piperazinyl]pyrimidine” are not fully understood. Related compounds have been shown to interact with various enzymes and proteins. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized as acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease . These compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .
Cellular Effects
The cellular effects of “this compound” are currently unknown. Related compounds have been shown to have effects on various types of cells and cellular processes. For example, a novel NF-kB inhibitory compound, 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative (INH #1), suppressed inflammation in three different mouse models .
Molecular Mechanism
The exact molecular mechanism of action of “this compound” is not yet known. Related compounds have been shown to exert their effects at the molecular level. For example, compound 6g, a 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivative, exhibited potent inhibitory activity against acetylcholinesterase .
Dosage Effects in Animal Models
The effects of “this compound” at different dosages in animal models are currently unknown. Related compounds have shown dose-dependent effects. For example, INH #1 suppressed TNF-α production and prevented early death in a dose-dependent manner in an acute hepatitis model .
Properties
IUPAC Name |
2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4/c1-2-6-16(7-3-1)8-4-11-20-12-14-21(15-13-20)17-18-9-5-10-19-17/h1-3,5-7,9-10H,4,8,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVZYMPWSWYEKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.